molecular formula C7H9BrN2S B1373822 5-Bromo-2-(isopropylthio)pyrimidine CAS No. 433684-22-1

5-Bromo-2-(isopropylthio)pyrimidine

Cat. No.: B1373822
CAS No.: 433684-22-1
M. Wt: 233.13 g/mol
InChI Key: PCQRYZDHZZKNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: 5-Bromo-2-(isopropylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the inhibition of protein kinase CK2, which plays a crucial role in cell signaling pathways. It helps in understanding the regulation of cell proliferation and apoptosis.

Medicine: The compound’s inhibitory effect on protein kinase CK2 makes it a potential candidate for the development of anticancer drugs. It is also being explored for its therapeutic potential in other diseases where CK2 is implicated.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and polymers .

Safety and Hazards

For safety, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-(isopropylthio)pyrimidine typically involves the substitution of a bromine atom at the 5-position of the pyrimidine ring. One common method is the reaction of 5-bromopyrimidine with isopropylthiol in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(isopropylthio)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(isopropylthio)pyrimidine involves the inhibition of protein kinase CK2. This enzyme is responsible for phosphorylating various substrates involved in cell cycle regulation, apoptosis, and other cellular processes. By inhibiting CK2, the compound disrupts these pathways, leading to altered cell proliferation and survival.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(isopropylthio)pyrimidine is unique due to its dual functional groups (bromine and isopropylthio), which allow it to participate in a wide range of chemical reactions. Its potent inhibition of protein kinase CK2 also sets it apart from other pyrimidine derivatives.

Properties

IUPAC Name

5-bromo-2-propan-2-ylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRYZDHZZKNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680704
Record name 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433684-22-1
Record name 5-Bromo-2-[(propan-2-yl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(isopropylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(isopropylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(isopropylthio)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(isopropylthio)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(isopropylthio)pyrimidine
Reactant of Route 6
5-Bromo-2-(isopropylthio)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.